molecular formula C25H23ClN2O2 B11626104 2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]quinazolin-4(3H)-one

Cat. No.: B11626104
M. Wt: 418.9 g/mol
InChI Key: XKKIYHORSWYRMG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a trimethylphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-chlorobenzaldehyde to form the quinazolinone core. This intermediate is then reacted with 2-(2,4,6-trimethylphenoxy)ethyl bromide under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the quinazolinone core to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions (OH-) replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional functional groups.

    Reduction: Aminoquinazolinone derivatives.

    Substitution: Hydroxy-substituted quinazolinone derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]-3,4-dihydroquinazolin-

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-(2,4,6-trimethylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C25H23ClN2O2/c1-16-14-17(2)23(18(3)15-16)30-13-12-28-24(19-8-10-20(26)11-9-19)27-22-7-5-4-6-21(22)25(28)29/h4-11,14-15H,12-13H2,1-3H3

InChI Key

XKKIYHORSWYRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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